molecular formula C14H16N2O3S B14326840 N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-methylbenzamide CAS No. 106710-51-4

N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-methylbenzamide

Cat. No.: B14326840
CAS No.: 106710-51-4
M. Wt: 292.36 g/mol
InChI Key: ZOCPMHBTUPXCGX-UHFFFAOYSA-N
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Description

N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-methylbenzamide typically involves the reaction of 3,5-dimethyl-1,1-dioxothiazin-2-amine with 4-methylbenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of more efficient catalysts, solvents, and reaction conditions. The process may also include steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed study and experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-chlorobenzamide
  • N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-nitrobenzamide
  • N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-methoxybenzamide

Uniqueness

N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-methylbenzamide is unique due to its specific substitution pattern and the presence of both thiazine and benzamide moieties. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

106710-51-4

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

N-(3,5-dimethyl-1,1-dioxothiazin-2-yl)-4-methylbenzamide

InChI

InChI=1S/C14H16N2O3S/c1-10-4-6-13(7-5-10)14(17)15-16-12(3)8-11(2)9-20(16,18)19/h4-9H,1-3H3,(H,15,17)

InChI Key

ZOCPMHBTUPXCGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=CC(=CS2(=O)=O)C)C

Origin of Product

United States

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